Boc-L-Ala-L-ala

Description

BenchChem offers high-quality Boc-L-Ala-L-ala suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-L-Ala-L-ala including the price, delivery time, and more detailed information at info@benchchem.com.

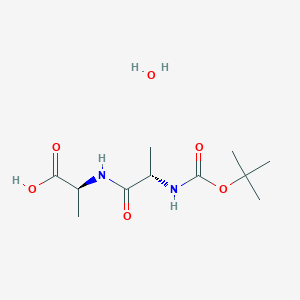

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H22N2O6 |

|---|---|

Molecular Weight |

278.30 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid;hydrate |

InChI |

InChI=1S/C11H20N2O5.H2O/c1-6(8(14)12-7(2)9(15)16)13-10(17)18-11(3,4)5;/h6-7H,1-5H3,(H,12,14)(H,13,17)(H,15,16);1H2/t6-,7-;/m0./s1 |

InChI Key |

OIDSMSOXNMHHCH-LEUCUCNGSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)OC(C)(C)C.O |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)OC(C)(C)C.O |

Origin of Product |

United States |

Foundational & Exploratory

Boc-L-Ala-L-ala chemical structure and molecular weight

Molecular Scaffold Analysis & Synthetic Architecture

Executive Summary

Boc-L-Ala-L-Ala-OH (

This guide details the physicochemical properties, validated synthetic routes, and reaction mechanisms governing this molecule, designed for researchers requiring high-purity synthesis and application data.

Physicochemical Specifications

The following data represents the reference standard for high-purity Boc-L-Ala-L-Ala-OH.

| Parameter | Specification |

| IUPAC Name | (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid |

| Common Name | Boc-L-Ala-L-Ala-OH |

| CAS Registry Number | 27317-69-7 (Dipeptide specific) |

| Molecular Formula | |

| Molecular Weight | 260.29 g/mol |

| Physical State | White to off-white crystalline powder |

| Melting Point | 115°C – 118°C |

| Solubility | Soluble in organic solvents (DMF, DMSO, Methanol); sparingly soluble in water (acidic form) |

| pKa (COOH) | ~3.6 (Typical for C-terminal carboxyls in peptides) |

Critical Note on CAS: Do not confuse with Boc-L-Alanine (Mono-amino acid), which is CAS 15761-38-3. The dipeptide (27317-69-7) possesses a distinct amide bond signature.

Synthetic Architecture

While solid-phase peptide synthesis (SPPS) is common for longer chains, Solution-Phase Synthesis via Active Esters is the preferred method for Boc-L-Ala-L-Ala-OH to ensure stereochemical purity and scalability.

Validated Protocol: The Hydroxysuccinimide (OSu) Route

Rationale: The use of

Reagents

-

Starting Material A: Boc-L-Alanine-

-hydroxysuccinimide ester (Boc-Ala-OSu). -

Starting Material B: L-Alanine (free amino acid).[1]

-

Base: Sodium Bicarbonate (

) or Triethylamine (

Step-by-Step Methodology

-

Solubilization: Dissolve L-Alanine (1.0 eq) in a 1:1 mixture of THF and 1M aqueous

. The base ensures the amine is deprotonated ( -

Coupling: Add Boc-Ala-OSu (1.1 eq) dissolved in a minimal amount of THF dropwise to the alanine solution.

-

Reaction: Stir at room temperature (20–25°C) for 12–18 hours. Monitor via TLC (System:

:MeOH:AcOH 90:8:2). -

Workup (Acidification): Evaporate THF under reduced pressure. Acidify the remaining aqueous phase to pH 2–3 using 1M

or dilute HCl. This precipitates the product.[4] -

Extraction: Extract the precipitate into Ethyl Acetate (EtOAc). Wash organic layer with brine.

-

Purification: Crystallize from EtOAc/Hexanes to yield pure Boc-L-Ala-L-Ala-OH.

Synthetic Logic Flow

Figure 1: Mechanism of Active Ester Coupling via Nucleophilic Acyl Substitution.

Chemical Reactivity & Deprotection

For Boc-L-Ala-L-Ala to function as a building block (e.g., to add a third alanine or a chromophore), the N-terminal Boc group must be removed. This is achieved via Acidolysis .

Mechanism: Acid-Catalyzed Cleavage

The tert-butyloxycarbonyl (Boc) group is stable to bases and nucleophiles but highly labile to strong acids (TFA or HCl).

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.

-

Fragmentation: The tert-butyl cation (

- -

Decarboxylation: The carbamic acid spontaneously loses

to yield the free amine salt (

Scavengers: When using TFA, the generated

Figure 2: Acidolytic cleavage pathway of the Boc protecting group.

Analytical Validation

To ensure the integrity of the dipeptide, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance ( H-NMR)

Solvent:

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 1.35 – 1.45 ppm | Singlet (s) | 9H | Boc Group ( |

| 1.15 – 1.30 ppm | Doublet (d) | 3H | Ala-1 Methyl ( |

| 1.30 – 1.40 ppm | Doublet (d) | 3H | Ala-2 Methyl ( |

| 3.90 – 4.10 ppm | Multiplet (m) | 1H | Ala-1 |

| 4.20 – 4.40 ppm | Multiplet (m) | 1H | Ala-2 |

| 6.80 – 7.10 ppm | Broad (d) | 1H | Amide NH (Urethane) |

| 8.00 – 8.20 ppm | Broad (d) | 1H | Amide NH (Peptide Bond) |

Mass Spectrometry (ESI-MS)

-

Expected Mass: 260.29 Da.[1]

-

Positive Mode (

): Peak at 261.3 m/z . -

Sodium Adduct (

): Peak at 283.3 m/z .

Applications in Enzymology

Boc-L-Ala-L-Ala-OH is rarely the endpoint; it is the scaffold for creating Chromogenic Substrates for serine proteases, specifically Elastase .

Elastase Substrate Design

Human Neutrophil Elastase (HNE) prefers small hydrophobic residues (Val, Ala) at the P1 site.

-

Synthesis: Boc-Ala-Ala-OH is coupled with p-nitroaniline (pNA) or a fluorescent group (AMC).

-

Mechanism: Elastase recognizes the Ala-Ala sequence and cleaves the amide bond at the C-terminus, releasing the chromophore.

Reaction:

Note: While Boc-Ala-Ala-OH is the core, a third alanine or valine is often added (Boc-Ala-Ala-Ala) to optimize binding affinity (

References

-

PubChem. (2025).[5][1] Compound Summary: N-(tert-Butoxycarbonyl)-L-alanyl-L-alanine (CAS 27317-69-7).[1] National Library of Medicine.[1] [Link][1]

-

Bieth, J., et al. (1974).[6] The use of p-nitrophenyl N-tert-butyloxycarbonyl-L-alaninate as substrate for elastase. Biochimica et Biophysica Acta (BBA). [Link]

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. [Link]

Sources

- 1. N-((1,1-Dimethylethoxy)carbonyl)-L-alanyl-L-alanine | C11H20N2O5 | CID 6992569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Tert-butoxycarbonylalanine | C8H15NO4 | CID 85082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Elastase - Assay | Worthington Biochemical [worthington-biochem.com]

An In-depth Technical Guide to Boc-L-alanyl-L-alanine: Properties, Synthesis, and Applications

Foreword for the Modern Peptide Chemist

In the landscape of peptide science and therapeutic development, the strategic use of protected amino acids is not merely a matter of procedural necessity but the very foundation of elegant and efficient molecular construction. Among these critical building blocks, N-tert-butoxycarbonyl-L-alanyl-L-alanine (Boc-L-alanyl-L-alanine) emerges as a dipeptide of significant utility. Its CAS number, 27317-69-7, identifies a molecule that, while seemingly simple, provides a robust platform for the stepwise elongation of peptide chains, particularly in solution-phase synthesis and fragment condensation strategies.

This guide is designed for the discerning researcher, scientist, and drug development professional. It moves beyond a superficial listing of properties to provide a cohesive understanding of why and how Boc-L-alanyl-L-alanine functions in experimental contexts. We will delve into its core physicochemical characteristics, explore the mechanistic underpinnings of its synthesis and deprotection, and contextualize its application within the broader narrative of peptide-based drug discovery. The protocols detailed herein are presented not as rigid recipes, but as self-validating systems, grounded in established chemical principles to ensure reproducibility and success.

I. Core Physicochemical & Structural Properties

Boc-L-alanyl-L-alanine is a white to off-white powder, valued for the stability and solubility conferred by the tert-butoxycarbonyl (Boc) protecting group.[1] This lipophilic moiety renders the N-terminus of the dipeptide unreactive to coupling conditions, thereby preventing self-polymerization and directing peptide bond formation to the C-terminal carboxyl group.[1]

Quantitative Data Summary

For ease of reference, the key quantitative properties of Boc-L-alanyl-L-alanine are summarized in the table below. Purity, as determined by High-Performance Liquid Chromatography (HPLC), is a critical parameter, typically exceeding 98-99% for research and pharmaceutical applications.[1][2]

| Property | Value | Source(s) |

| CAS Number | 27317-69-7 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₂₀N₂O₅ | [1][4][5] |

| Molecular Weight | 260.29 g/mol | [1][4][5] |

| Appearance | White to off-white powder | [1] |

| Purity (HPLC) | ≥ 99% | [1] |

| IUPAC Name | (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid | [4][5] |

| Storage Conditions | 0 - 8 °C | [1] |

II. Spectroscopic and Analytical Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the Boc group's tert-butyl moiety. Doublets and multiplets corresponding to the methyl and alpha-protons of the two alanine residues would also be present, along with signals for the amide and carboxylic acid protons.

-

¹³C NMR: The carbon NMR would display a distinct signal for the quaternary carbon of the Boc group, as well as the carbonyl carbons of the urethane and amide bonds. Signals for the methyl and alpha-carbons of the alanine residues would also be key identifiers.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight, with the protonated molecule [M+H]⁺ appearing at m/z 261.14.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the urethane and carboxylic acid groups, as well as N-H stretching and bending vibrations of the amide bond.

III. Synthesis and Purification: A Methodological Deep Dive

The synthesis of Boc-L-alanyl-L-alanine is typically achieved through a peptide coupling reaction between Boc-L-alanine and an L-alanine ester, followed by saponification of the ester to yield the free carboxylic acid. The choice of coupling reagents and reaction conditions is critical to maximizing yield and minimizing racemization.

Logical Workflow for Synthesis

The following diagram illustrates the logical progression for the synthesis of Boc-L-alanyl-L-alanine.

Caption: A two-step synthesis workflow for Boc-L-alanyl-L-alanine.

Detailed Experimental Protocol: Synthesis

This protocol is based on established methods for solution-phase peptide synthesis.[6]

Step 1: Peptide Coupling to form Boc-L-alanyl-L-alanine methyl ester

-

Reactant Preparation: In a round-bottom flask, dissolve Boc-L-alanine (1 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen). Cool the solution to 0°C in an ice bath.

-

Amine Preparation: In a separate flask, suspend L-alanine methyl ester hydrochloride (1 equivalent) in anhydrous DCM. Add N,N-Diisopropylethylamine (DIPEA) (1.2 equivalents) to neutralize the hydrochloride salt, stirring for 15-20 minutes at room temperature.

-

Coupling Reaction: Add the neutralized L-alanine methyl ester solution to the cooled Boc-L-alanine/HOBt mixture. Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up and Isolation: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-L-alanyl-L-alanine methyl ester.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Step 2: Saponification to Boc-L-alanyl-L-alanine

-

Reaction Setup: Dissolve the purified Boc-L-alanyl-L-alanine methyl ester in a mixture of methanol and water.

-

Hydrolysis: Add a 1 M sodium hydroxide solution (1.5 equivalents) and stir the mixture at room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Acidification and Extraction: Upon completion, remove the methanol under reduced pressure. Acidify the aqueous residue to a pH of 2-3 with 1 M HCl. Extract the product with ethyl acetate.

-

Final Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Boc-L-alanyl-L-alanine as a solid.

IV. Core Applications in Research and Development

Boc-L-alanyl-L-alanine serves as a versatile intermediate in several key areas of pharmaceutical and biochemical research.[1]

-

Peptide Synthesis: It is a fundamental building block in the solution-phase synthesis of more complex peptides. Its pre-formed dipeptide structure can accelerate the synthesis process.

-

Pharmaceutical Development: This compound is crucial for creating peptide-based drugs, where it can enhance the stability and bioavailability of the final therapeutic agent.[1]

-

Biotechnology: Researchers utilize it in the production of recombinant proteins and for studying protein-protein interactions and enzyme activity.[1]

V. Handling, Storage, and Safety Considerations

Proper handling and storage are essential to maintain the integrity of Boc-L-alanyl-L-alanine.

Storage and Stability

-

Storage Temperature: Store in a tightly sealed container at 0 - 8°C.[1]

-

Stability: The compound is generally stable under recommended storage conditions.[7] Avoid exposure to strong acids, which can cleave the Boc protecting group.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area to avoid inhalation of dust.

-

In case of contact:

-

Skin: Wash off with soap and plenty of water.

-

Eyes: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Rinse mouth with water. Consult a physician.

-

Inhalation: Move the person into fresh air.

-

VI. Advanced Protocols: Boc Deprotection and Further Coupling

A common subsequent step after incorporating Boc-L-alanyl-L-alanine into a larger peptide is the removal of the Boc group to allow for further chain elongation.

Boc Deprotection Workflow

Caption: Workflow for the acidic removal of the Boc protecting group.

Detailed Experimental Protocol: Boc Deprotection

This protocol is a standard procedure for removing the Boc protecting group.[8]

-

Reaction Setup: Suspend the Boc-protected peptide in dichloromethane (DCM).

-

Acidic Cleavage: Add an equal volume of trifluoroacetic acid (TFA) (for a final concentration of 50% v/v). Stir the mixture at room temperature for 30-60 minutes.

-

Removal of Acid: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Precipitation and Washing: Triturate the residue with cold diethyl ether to precipitate the deprotected peptide as its TFA salt. Wash the precipitate with cold ether and dry under vacuum.

-

Neutralization for Next Coupling: Prior to the next coupling step, neutralize the TFA salt in situ using a non-nucleophilic base such as DIPEA.

VII. Conclusion

Boc-L-alanyl-L-alanine, with its well-defined properties and versatile reactivity, represents a valuable tool in the arsenal of the modern peptide chemist. Its strategic application, guided by a thorough understanding of its chemical behavior, facilitates the efficient and reliable synthesis of complex peptide structures. The methodologies and data presented in this guide are intended to empower researchers to leverage this dipeptide to its full potential, accelerating the journey from fundamental research to the development of novel therapeutics.

References

-

Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation procedure of Boc-Ala-Ala-Ala-OH (17) [Ala: L-alanine, Boc-: t-butyloxycarbonyl-, HONSu: N-hydoxysuccinimide, DCC: dicyclohexylcarbodiimide, NEt3: triethylamine, Tos·Ala-OBzl (13): alanine benzyl ester p-tosylate, 4 M HCl: 4 mol/L HCl in dioxane, H2/Pd-C: hydrogenation over palladium on charcoal]. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Fmoc vs Boc: Choosing the Right Amino Acid Derivative. (n.d.). Retrieved from [Link]

-

AccelaChemBio. (n.d.). 27317-69-7,N-Boc-L-alanyl-L-alanine. Retrieved from [Link]

-

ResearchGate. (n.d.). DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. Retrieved from [Link]

- Google Patents. (n.d.). CN103073618A - Preparation method for benzyloxycarbonyl alanyl alanine.

-

Unnamed Source. (n.d.). Guidelines for Peptide Dissolving. Retrieved from [Link]

-

JPT. (n.d.). Peptide Solubilization. Retrieved from [Link]

-

SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]

-

Chemical Reviews. (2011). Peptide Coupling Reagents, More than a Letter Soup. Retrieved from [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]

-

SpectraBase. (n.d.). Boc-Ala-OH - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

GenScript. (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of N-Boc-L-alanine-L-proline-OMe 9: (a) CHCl 3 (red line);.... Retrieved from [Link]

-

PubChem. (n.d.). N-((1,1-Dimethylethoxy)carbonyl)-L-alanyl-L-alanine. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (tert-Butoxycarbonyl)-L-alanyl-L-alanine | 27317-69-7 | TCI AMERICA [tcichemicals.com]

- 3. 27317-69-7,N-Boc-L-alanyl-L-alanine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. N-Boc-L-alanyl-L-alanine | LGC Standards [lgcstandards.com]

- 5. N-((1,1-Dimethylethoxy)carbonyl)-L-alanyl-L-alanine | C11H20N2O5 | CID 6992569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN103073618A - Preparation method for benzyloxycarbonyl alanyl alanine - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. peptide.com [peptide.com]

Technical Guide: Physicochemical Characterization of Boc-Ala-Ala-OH

Topic: Boc-Ala-Ala-OH Physical Properties and Melting Point Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boc-Ala-Ala-OH (N-(tert-Butoxycarbonyl)-L-alanyl-L-alanine, CAS: 27317-69-7) is a critical dipeptide intermediate in solid-phase peptide synthesis (SPPS) and fragment condensation strategies.[1] As a model compound for studying peptide folding and racemization, its physicochemical integrity is paramount. This guide provides a rigorous analysis of its physical properties, focusing on the melting point as a primary indicator of purity and polymorphic form, alongside validated protocols for synthesis and characterization.

Chemical Identity & Structural Analysis

Before physical characterization, the chemical identity must be unequivocally established to distinguish the dipeptide from its monomeric precursors (e.g., Boc-Ala-OH).

| Attribute | Specification |

| IUPAC Name | (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid |

| Common Name | Boc-Ala-Ala-OH; Boc-L-alanyl-L-alanine |

| CAS Number | 27317-69-7 (Distinct from Boc-Ala-OH: 15761-38-3) |

| Molecular Formula | C₁₁H₂₀N₂O₅ |

| Molecular Weight | 260.29 g/mol |

| Appearance | White to off-white crystalline powder |

Structural Visualization

The following diagram illustrates the chemical connectivity, highlighting the acid-labile Boc protecting group and the peptide bond, which are the focal points for stability and characterization.

[2]

Physical Properties Profile

Melting Point Analysis

The melting point (MP) of Boc-Ala-Ala-OH is the most rapid and indicative test for purity and crystalline integrity. Literature values vary based on the crystallization solvent and purity level.

| Purity / Grade | Melting Point Range (°C) | Context & Source |

| High Purity (>99%) | 132 – 133 °C | Recrystallized form (Standard Reference) [1] |

| Crude / Technical | 115 – 118 °C | Precipitated directly from synthesis (PrepChem) [2] |

| Monomer (Comparison) | 79 – 83 °C | Note: Boc-Ala-OH melts significantly lower [3] |

Expert Insight: A depressed melting point (<120°C) often indicates:

-

Residual Solvent: Trapped EtOAc or Ethanol from recrystallization.

-

Diastereomeric Impurity: Presence of Boc-D-Ala-L-Ala-OH or Boc-L-Ala-D-Ala-OH (racemization).

-

Monomer Contamination: Incomplete coupling of Boc-Ala-OSu.

Solubility Profile

Understanding solubility is crucial for purification and NMR analysis.

-

Soluble: DMSO (up to 175 mg/mL), DMF, Methanol, Ethanol, Basic water (e.g., 5% NaHCO₃).

-

Sparingly Soluble: Dichloromethane (DCM), Ethyl Acetate (cold).

-

Insoluble: Water (acidic/neutral), Hexane, Diethyl Ether.

Optical Rotation

-

Typical Value:

(c=1, Methanol) [4].[2] -

Critical Note: Values are highly solvent-dependent. Ensure the Certificate of Analysis (CoA) specifies the solvent (MeOH vs. AcOH) when comparing batches.

Experimental Protocols for Characterization

Protocol 1: Precise Melting Point Determination

Standard capillary methods can yield variable results if heating rates are inconsistent.

Equipment: Calibrated Melting Point Apparatus (e.g., Buchi or Mettler Toledo).

-

Sample Prep: Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours to remove surface moisture.

-

Loading: Pack 2-3 mm of sample into a glass capillary. Tap gently to eliminate air pockets.

-

Ramp 1 (Fast): Heat rapidly to 110°C.

-

Ramp 2 (Measurement): Reduce heating rate to 1°C/min .

-

Observation: Record the temperature at the onset of liquid formation (T_onset) and the clear point (T_clear).

-

Acceptance Criteria: Range (T_clear - T_onset) should be ≤ 2°C.

-

Protocol 2: Purity Assessment by HPLC

Reverse-phase HPLC is required to separate the dipeptide from free amino acids and coupling reagents.

-

Column: C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 60% B over 30 minutes.

-

Detection: UV at 210 nm (peptide bond) and 254 nm.

-

Flow Rate: 1.0 mL/min.

Synthesis & Purification Context

The physical properties of Boc-Ala-Ala-OH are heavily influenced by the synthesis route. Two primary methods exist, each yielding different impurity profiles.

Method A: Active Ester Coupling (Recommended for Purity)

Uses Boc-Ala-OSu (N-hydroxysuccinimide ester) reacting with L-Alanine.

-

Advantage: By-product (N-hydroxysuccinimide) is water-soluble and easily removed.

-

Result: Higher melting point (closer to 132°C) after simple crystallization.

Method B: Mixed Anhydride or DCC Coupling

Uses Boc-Ala-OH + L-Ala-OBzl (followed by deprotection).

-

Risk: Dicyclohexylurea (DCU) contamination can be difficult to remove completely, lowering the MP and affecting solubility.

Characterization Workflow

The following diagram outlines the logical flow for validating the synthesized compound.

Handling and Storage

-

Storage: Store at 2-8°C (desiccated). For long-term storage (>6 months), -20°C is preferred to prevent slow deprotection or hydrolysis.

-

Hygroscopicity: Moderately hygroscopic. Allow the container to reach room temperature before opening to prevent condensation, which can lower the apparent melting point.

References

-

PrepChem. Synthesis of Boc-Ala-Ala-OH (Method and MP 115-118°C). Available at: [Link]

-

AdvBioPharm. Boc-Ala-Ala-OH Analytical Data (Optical Rotation). Available at: [Link] (Cited via aggregated search results).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Biological Binding Assay Reagent Alcian Yellow Sulfobromophthalein Disodium Salt Hydrate Alcian Blue 8GX ADA Tetrazolium Blue Chloride Phenolphthalein Monophosphate Bis(cyclohexylammonium)Salt Maleimide Aminomethane sulfonicAcid Tri(4-morpholino)phosphine Oxide Phenolphthalein Disulfate Tripotassium Salt Thymolphthalein Monophosphate Magnesium Salt Thymolphthalein Monophosphate Disodium Salt 1-Naphtholphthalein Monophosphate Disodium Salt 1-Naphtholphthalein Monophosphate Magnesium Salt 2,4-Dichlorobenzenediazonium Tetrafluoroborate 2,4-Dichlorobenzenediazonium 1,5-Naphthalenedisulfonate Hydrate 3-(N-Tosyl-L-Alaninyloxy)Indole Fluorescent probes [advbiopharm.com]

Technical Guide: Solubility Profile and Handling of Boc-L-Ala-L-Ala-OH

[1][2][3][4]

Executive Summary

Boc-L-Ala-L-Ala-OH (N-(tert-Butoxycarbonyl)-L-alanyl-L-alanine) represents a classic hydrophobic-polar dichotomy in peptide chemistry.[1][2][3][4] While the C-terminal carboxylic acid offers a handle for aqueous solubility via ionization, the N-terminal Boc group and the methyl side chains of the alanine residues enforce a lipophilic character.[1][2][4]

For the researcher, this molecule presents a specific challenge: it is ostensibly soluble in organic solvents but prone to aggregation and "oiling out" in aqueous environments unless pH is strictly controlled. This guide provides the physicochemical grounding and validated protocols to manipulate this dipeptide effectively in drug development and synthetic workflows.[3][4]

Physicochemical Snapshot

| Property | Value | Implication |

| Molecular Weight | 260.29 g/mol | Small molecule range; rapid diffusion.[1][2][3][4] |

| LogP (Predicted) | ~0.7 – 1.1 | Moderately lipophilic; prefers organic phases.[1][2][3][4] |

| pKa (Carboxyl) | ~3.6 – 4.0 | Acidic; exists as neutral (insoluble) species at pH < 4.[1][2][3][4] |

| Appearance | White crystalline powder | Prone to polymorphism and gelation.[3][4] |

Solubility Landscape: Organic vs. Aqueous[3]

Organic Solvents

Boc-L-Ala-L-Ala-OH exhibits excellent solubility in polar aprotic solvents and moderate solubility in polar protic solvents.[1][2][3][4] The Boc group disrupts the strong hydrogen bonding network of the peptide backbone enough to allow dissolution in organic media, but not enough to prevent aggregation in non-polar solvents.[2]

| Solvent Class | Representative Solvents | Solubility Rating | Application Notes |

| Polar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Ideal for stock solutions.[1][2][3][4] DMSO is preferred for biological assays; DMF for synthesis.[1][3][4] |

| Polar Protic | Methanol, Ethanol | Moderate | Good for transfers.[1][3] Often used in recrystallization (with ether).[2][3][4] |

| Chlorinated | DCM, Chloroform | Good | Standard solvent for coupling reactions and liquid-liquid extraction.[1][3] |

| Esters | Ethyl Acetate (EtOAc) | Moderate/Good | Primary solvent for aqueous workup/extraction.[1][2][3][4] |

| Non-Polar | Hexane, Diethyl Ether | Insoluble | Used as anti-solvents to precipitate the peptide or induce crystallization.[1][3] |

Aqueous Solubility & The pH Switch

In pure water (pH ~7), Boc-L-Ala-L-Ala-OH has low to negligible solubility .[1][2][3][4] The protonated carboxylic acid and the hydrophobic Boc group dominate the energetic landscape, preventing hydration.[2]

-

Acidic pH (< 4): Insoluble.[1][2][3][4] The molecule is uncharged and precipitates.[3][4]

-

Basic pH (> 7.5): Soluble.[1][2][3][4] Deprotonation of the C-terminal carboxyl group (

) creates a distinct amphiphile that dissolves readily.[1][2][3][4]

Critical Warning: While soluble in base, avoid high pH (> 12) or prolonged exposure to strong bases, which can cause racemization of the C-terminal alanine.[1][2][3][4]

Mechanistic Insight: Aggregation and Gelation

Boc-L-Ala-L-Ala-OH is not just a solute; it is a self-assembling building block .[1][2][3][4] The alanine-alanine motif promotes

In intermediate polarity environments (e.g., water/ethanol mixtures or acidic water), this dipeptide can form hydrogels or viscous oils rather than true solutions.[3][4] This is driven by:

-

Hydrogen Bonding: Between the amide protons and carbonyl oxygens of the backbone.[3][4]

-

Hydrophobic Effect: The Boc group and alanine methyls cluster to minimize water contact.[3][4]

Visualizing the Solubility Logic:

Figure 1: Decision tree for solvent selection based on chemical environment.

Validated Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (50-100 mM)

Purpose: For use in biological assays or as a master mix for synthesis.[1][2][3][4] Recommended Solvent: DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).[1][2][3][4]

-

Weighing: Weigh the target mass of Boc-L-Ala-L-Ala-OH.

-

Solvent Addition: Add 80% of the final volume of fresh DMSO.

-

Dissolution: Vortex vigorously for 30-60 seconds. Sonication (40 kHz) for 5 minutes may be required if the powder is compacted.[2][3]

-

Final Adjustment: Dilute to the final volume with DMSO.

-

Storage: Aliquot into amber vials and store at -20°C. Stable for 6 months.

Protocol B: Aqueous Dissolution via "pH Switching"

Purpose: Dissolving the peptide for aqueous-phase reactions or biological media where organic solvents must be minimized.[1][3]

-

Suspension: Suspend the peptide in water (concentration < 10 mg/mL). It will appear cloudy/opaque.[3][5]

-

Titration: Add 1.0 M NaOH or NaHCO₃ dropwise while stirring.

-

Stabilization: Once clear, the solution contains the carboxylate salt (Boc-Ala-Ala-COO⁻ Na⁺).[1][2][3][4]

-

Buffer Exchange: If a specific buffer is required (e.g., PBS), add the concentrated buffer components after the peptide is fully dissolved in the minimal basic volume.[1][3][4]

Protocol C: Recrystallization (Purification)

Purpose: Removing impurities or recovering the peptide after synthesis.[2][3][4] System: Ethyl Acetate (Solvent) / Hexane (Anti-solvent).[1][2][3][4][5]

-

Dissolution: Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (~60°C).

-

Cloud Point: Add Hexane dropwise to the hot solution until a faint, persistent cloudiness appears.

-

Clarification: Add a few drops of Ethyl Acetate to restore clarity.[3][4]

-

Crystallization: Allow the solution to cool slowly to room temperature, then place in a refrigerator (4°C) overnight.

References

-

MedChemExpress. Boc-Ala-Ala-OH Product Information & Solubility Data. Retrieved from [1][2][3][4]

-

PubChem. N-(tert-Butoxycarbonyl)-L-alanyl-L-alanine Compound Summary. National Library of Medicine.[3][4] Retrieved from [1][2][3][4]

-

Sigma-Aldrich. Boc-Ala-OH and Peptide Solubility Guidelines.[1][2][3][4] Retrieved from [1][2][3][4]

-

BenchChem. Purification of Boc-Protected Amino Acids by Recrystallization. Retrieved from [1][2][3][4]

-

ResearchGate. Thermal Synthesis of Polypeptides from N-t-Butyloxycarbonyltripeptide Derivatives. (Discussion on Boc-Ala-Ala-OH precursors). Retrieved from

The Strategic Imperative of Boc-Ala-Ala in Modern Peptide Synthesis: A Technical Guide

Abstract

In the intricate landscape of peptide synthesis, the strategic selection of building blocks is paramount to achieving high purity, yield, and biological activity of the final product. Among the vast arsenal of protected amino acid derivatives, the N-α-tert-butyloxycarbonyl-L-alanyl-L-alanine (Boc-Ala-Ala-OH) dipeptide emerges as a crucial component, offering distinct advantages in both solid-phase and solution-phase methodologies. This technical guide provides an in-depth exploration of the multifaceted role of Boc-Ala-Ala, elucidating the chemical principles that underpin its utility. We will dissect its application in overcoming synthetic challenges, present field-proven protocols for its incorporation, and offer a comparative analysis of its performance. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their peptide synthesis workflows and leverage the unique benefits conferred by this dipeptide.

Introduction: Beyond Single Amino Acids - The Rationale for Dipeptide Building Blocks

The stepwise addition of single amino acids forms the bedrock of peptide synthesis.[1][2][] However, this approach is not without its limitations. The repetitive nature of coupling and deprotection cycles can lead to the accumulation of deletion sequences and other impurities, particularly in the synthesis of long or "difficult" peptides prone to aggregation.[4][5] The introduction of dipeptide units, such as Boc-Ala-Ala-OH, represents a strategic evolution in peptide chemistry, offering several compelling advantages:

-

Enhanced Coupling Efficiency: The coupling of a dipeptide introduces two amino acid residues in a single step, effectively halving the number of cycles required for that portion of the sequence. This can significantly improve overall synthesis efficiency and reduce the potential for side reactions.

-

Mitigation of Aggregation: Certain peptide sequences are notoriously difficult to synthesize due to the formation of secondary structures (e.g., β-sheets) on the solid support, which hinders reagent accessibility. The incorporation of a dipeptide can disrupt these aggregation-prone sequences, improving solubility and reaction kinetics.[4]

-

Reduced Racemization: Racemization at the C-terminal amino acid of a peptide fragment is a significant concern during coupling.[6][7] By using a dipeptide, the risk of racemization for the N-terminal amino acid of the dipeptide is eliminated during its own synthesis and purification, and the subsequent coupling of the dipeptide itself is often less prone to epimerization.[5]

Boc-Ala-Ala-OH, a derivative of the simple and common amino acid alanine, serves as a versatile and effective building block in a variety of synthetic contexts.[8][9] Its Boc (tert-butyloxycarbonyl) protecting group is a cornerstone of a classical and robust protection strategy, readily cleaved under moderately acidic conditions.[10][11][12]

The Chemistry of Boc-Ala-Ala: A Stable and Reactive Moiety

The utility of Boc-Ala-Ala-OH is rooted in the chemical properties of the Boc protecting group and the dipeptide backbone.[8] The Boc group provides stable protection of the N-terminal amine under the basic or neutral conditions typically employed for peptide bond formation.[13]

Boc Group Protection and Deprotection

The tert-butyloxycarbonyl group is introduced onto the α-amino group of alanine via reaction with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[11] Its removal is a critical step in stepwise peptide synthesis and is achieved through acidolysis, most commonly with trifluoroacetic acid (TFA).[11][14]

The mechanism of Boc deprotection proceeds as follows:

-

Protonation of the carbonyl oxygen of the Boc group by a strong acid like TFA.

-

Cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation.

-

The resulting carbamic acid intermediate spontaneously decarboxylates to liberate the free amine of the peptide.[11]

This acid-lability allows for selective deprotection without affecting more acid-stable side-chain protecting groups, a key principle of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).[10]

Application of Boc-Ala-Ala in Peptide Synthesis

Boc-Ala-Ala-OH finds broad application in both major modalities of peptide synthesis: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the C-terminal amino acid is anchored to an insoluble resin, and the peptide chain is assembled in a stepwise manner.[][15] The use of Boc-Ala-Ala follows the standard Boc-SPPS workflow.

Workflow for Incorporating Boc-Ala-Ala in SPPS:

Caption: General workflow for the incorporation of Boc-Ala-Ala in Boc-SPPS.

Experimental Protocol: Boc-Ala-Ala Coupling in SPPS

-

Resin Swelling: Swell the peptide-resin (with a free N-terminal amine) in dichloromethane (DCM) for 30 minutes.

-

Boc-Ala-Ala Activation: In a separate vessel, dissolve Boc-Ala-Ala-OH (3 equivalents relative to resin loading) and a coupling reagent such as HBTU (3 equivalents) in N,N-dimethylformamide (DMF). Add N,N-diisopropylethylamine (DIEA) (6 equivalents) and allow to pre-activate for 2-5 minutes.[10]

-

Coupling Reaction: Add the activated Boc-Ala-Ala solution to the swollen and drained resin. Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring: Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

Washing: Wash the resin sequentially with DMF, DCM, and methanol, then dry under vacuum.

Data Presentation: Comparative Coupling Efficiency

| Coupling Partner on Resin | Coupling Reagent | Additive | Solvent | Typical Yield (%) | Reference |

| H-Gly-Resin | DIC | HOBt | DMF | >99 | [16] |

| H-Phe-Resin | HBTU | - | DMF | >98 | [10] |

| H-Val-Resin | DIC | HOBt | DCM/DMF | >97 | [16] |

Solution-Phase Peptide Synthesis

Solution-phase synthesis remains highly relevant for large-scale production and the synthesis of short peptides or peptide fragments.[16][17] Boc-Ala-Ala-OH is a valuable building block in this approach, where intermediates are purified at each step.

Workflow for Boc-Ala-Ala in Solution-Phase Synthesis:

Caption: General workflow for the use of Boc-Ala-Ala in solution-phase peptide synthesis.

Experimental Protocol: Solution-Phase Synthesis of Boc-Ala-Ala-Phe-OMe

-

Reactant Preparation: Dissolve L-Phenylalanine methyl ester hydrochloride (1 equivalent) in DMF and neutralize with N-methylmorpholine (NMM) (1.1 equivalents) at 0°C.

-

Activation: In a separate flask, dissolve Boc-Ala-Ala-OH (1 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) in DMF. Cool to 0°C and add dicyclohexylcarbodiimide (DCC) (1.1 equivalents). Stir for 30 minutes at 0°C.

-

Coupling: Add the activated Boc-Ala-Ala solution to the neutralized phenylalanine methyl ester solution. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Workup: Filter the dicyclohexylurea (DCU) byproduct. Dilute the filtrate with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify the resulting crude tripeptide by silica gel chromatography or recrystallization.

Mitigating Racemization: A Key Advantage of Dipeptide Use

Racemization is a critical side reaction in peptide synthesis that can compromise the biological activity of the final peptide.[6] The activation of the carboxylic acid of an N-protected amino acid can lead to the formation of an oxazolone intermediate, which is prone to epimerization at the α-carbon.[5][7]

The use of Boc-Ala-Ala-OH can help mitigate racemization in several ways:

-

Reduced Number of Activations: By incorporating two residues at once, the number of potentially racemization-prone activation steps is reduced.

-

Steric Hindrance: The dipeptide structure can provide a degree of steric hindrance that may disfavor the formation of the planar oxazolone intermediate.

-

Optimized Coupling Conditions: The use of additives like HOBt or HOAt during activation forms an active ester that is less susceptible to racemization.[18]

Logical Relationship of Racemization Mitigation:

Caption: The use of Boc-Ala-Ala dipeptide mitigates racemization by reducing activation cycles and enabling the use of racemization-suppressing additives.

Conclusion and Future Perspectives

Boc-Ala-Ala-OH is a valuable and versatile tool in the peptide chemist's arsenal. Its strategic application can lead to more efficient and higher-purity synthesis of complex peptides by increasing coupling efficiency and minimizing the formation of deletion byproducts and racemization. As the demand for synthetic peptides in therapeutics and research continues to grow, the use of such dipeptide building blocks will be increasingly crucial for robust and scalable manufacturing processes. Future developments may focus on novel dipeptide combinations with unique properties to address even more challenging synthetic sequences.

References

- Preparation procedure of Boc-Ala-Ala-Ala-OH (17) [Ala: L-alanine, Boc-:... - ResearchGate. Available at: https://www.researchgate.net/figure/Preparation-procedure-of-Boc-Ala-Ala-Ala-OH-17-Ala-L-alanine-Boc-t_fig5_282592751

-

Advances in the Synthesis of Peptide Therapeutics: Clear Advantages…and Some Barriers. Neuland Labs. Available at: [Link]

-

N-Terminal Deprotection; Boc removal. Aapptec Peptides. Available at: [Link]

-

DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc... - ResearchGate. Available at: [Link]

-

Synthesis of Boc-Ala-Ala-OH. PrepChem.com. Available at: [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

-

Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. The Royal Society of Chemistry. Available at: [Link]

-

Racemization in peptide synthesis. A laboratory experiment for senior undergraduates. PubMed. Available at: [Link]

-

26.7: Peptide Synthesis. Chemistry LibreTexts. Available at: [Link]

-

Synthesis of Peptides – Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]

-

Recent development of peptide coupling reagents in organic synthesis. ScienceDirect. Available at: [Link]

-

Experimental Procedures. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis and application of dipeptides; Current status and perspectives. ResearchGate. Available at: [Link]

-

Solved Separation scheme for synthesis of Boc-ALa-ALa-OMe. Chegg.com. Available at: [Link]

-

Strategy for the Biosynthesis of Short Oligopeptides: Green and Sustainable Chemistry. MDPI. Available at: [Link]

- WO2019217116A1 - Method for solution-phase peptide synthesis. Google Patents.

-

Guide to Solid Phase Peptide Synthesis. AAPPTEC. Available at: [Link]

-

Peptide Synthesis with the Boc Protecting Group. YouTube. Available at: [Link]

-

Solution Phase Peptide Synthesis: The Case of Biphalin. Springer Nature Experiments. Available at: [Link]

-

Dipeptide synthesis with the use of Z-Ala and L-Ala-NH2 as building blocks?. ResearchGate. Available at: [Link]

-

Solid-phase peptide synthesis. Digital CSIC. Available at: [Link]

-

Boc-Ala-OH, Boc-alanine [15761-38-3]. Aapptec Peptides. Available at: [Link]

-

Solution Phase Peptide Synthesis: The Case of Biphalin. PubMed. Available at: [Link]

-

Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. Available at: [Link]

-

Dual protection of amino functions involving Boc. RSC Publishing. Available at: [Link]

-

Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Springer Link. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Peptide Therapeutics: Advances, Benefits & Challenges | Neuland Labs [neulandlabs.com]

- 5. peptide.com [peptide.com]

- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 7. bachem.com [bachem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chempep.com [chempep.com]

- 13. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 14. peptide.com [peptide.com]

- 15. bachem.com [bachem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Solution Phase Peptide Synthesis: The Case of Biphalin | Springer Nature Experiments [experiments.springernature.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Stability of Boc-protected dipeptides in storage

An In-Depth Technical Guide to the Storage and Stability of Boc-Protected Dipeptides

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Boc-Protected Dipeptides in Synthesis

In the landscape of modern drug discovery and peptide chemistry, protected peptides serve as fundamental building blocks for the synthesis of complex therapeutic agents and research tools.[][] Among the various protecting groups, the tert-butyloxycarbonyl (Boc) group is a cornerstone for amine protection, valued for its reliability and specific conditions for removal.[3][4][5] Boc-protected dipeptides, as key intermediates, are frequently synthesized in bulk and stored before their incorporation into larger peptide sequences. Their chemical integrity during storage is paramount; the presence of degradation products can lead to failed syntheses, impure final products, and misinterpreted biological data.

This guide provides an in-depth analysis of the factors governing the stability of Boc-protected dipeptides during storage. Moving beyond simple recommendations, we will explore the underlying chemical mechanisms of degradation, establish best practices for storage and handling based on these principles, and outline the analytical methodologies required to validate their purity over time. This document is intended for researchers, scientists, and drug development professionals who rely on the quality and stability of these essential synthetic intermediates.

Part 1: The Chemical Landscape of Stability and Degradation

The stability of a Boc-protected dipeptide is dictated by the inherent chemical properties of the Boc group itself, the peptide backbone, and the constituent amino acid side chains. While the Boc group is robust under many conditions, it possesses a key lability that can be triggered under improper storage.

The Nature of the Boc Protecting Group

The Boc group is a carbamate that is stable under a wide range of basic, nucleophilic, and reductive conditions.[5][6] This stability makes it "orthogonal" to other common protecting groups like the base-labile Fluorenylmethyloxycarbonyl (Fmoc) and the hydrogenolysis-labile Carboxybenzyl (Cbz) groups, a critical feature in complex synthetic strategies.[5]

However, the defining characteristic of the Boc group is its susceptibility to cleavage under acidic conditions.[3][4][7] This acid-lability is the primary pathway for its intentional removal but also the main cause of unintentional degradation during storage.

Primary Degradation Pathway: Acid-Catalyzed Deprotection

Even trace amounts of acid in the storage environment can catalyze the removal of the Boc group. The mechanism involves the protonation of the carbamate's carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate.[3][8] The carbamic acid rapidly decomposes, releasing carbon dioxide and the free N-terminal amine of the dipeptide.[3][8]

Caption: Pathway for Diketopiperazine (DKP) formation.

1.3.2 Hydrolysis and Side-Chain Reactions

-

Hydrolysis: The amide bond of the dipeptide backbone can be hydrolyzed, cleaving the dipeptide into its constituent amino acids. This process is significantly accelerated by the presence of moisture and catalyzed by acidic or basic conditions. [9]* Deamidation: Dipeptides containing asparagine (Asn) or glutamine (Gln) can undergo deamidation, where the side-chain amide is hydrolyzed to a carboxylic acid. This reaction forms isoaspartate or isoglutamate residues, which can alter the chemical and biological properties of the peptide. [10]* Oxidation: Residues such as methionine (Met), cysteine (Cys), and tryptophan (Trp) are susceptible to oxidation, especially with prolonged exposure to atmospheric oxygen. [11][10]

1.3.3 Thermal Degradation

The Boc group is known to be thermally unstable at elevated temperatures. While generally stable at room temperature, prolonged exposure to temperatures above 40°C can lead to slow deprotection. [4]At temperatures exceeding 85-90°C, this degradation can become rapid. [4]

Part 2: Key Factors Influencing Stability in Storage

Controlling the storage environment is the most effective strategy for preserving the integrity of Boc-protected dipeptides. The following factors are critical determinants of long-term stability.

| Factor | Risk | Mitigation Strategy | Rationale |

| Temperature | High temperatures accelerate all degradation pathways (deprotection, hydrolysis, DKP formation). [4][9]Temperature cycling in frost-free freezers can cause micro-thawing, introducing moisture. [11] | Long-term (>1 month): Store at -20°C or -80°C in a manual defrost freezer. [11][12]Short-term (<1 month): Storage at 2-8°C is acceptable for unopened containers. [12] | Reduces molecular motion and slows reaction kinetics dramatically. Avoids freeze-thaw cycles that can introduce moisture and promote aggregation. [11] |

| Moisture (Humidity) | Water is a reactant in hydrolysis and deamidation. [9]It can also absorb atmospheric CO₂ to form carbonic acid, creating a micro-acidic environment that promotes Boc cleavage. | Store in a tightly sealed container inside a secondary container with a desiccant (e.g., silica gel). [11]Always allow the product to warm to room temperature before opening to prevent condensation. [11][12] | Minimizes the primary reactant for hydrolytic degradation pathways and prevents the formation of an acidic microenvironment. |

| Atmosphere | Oxygen: Promotes oxidation of susceptible side chains (Met, Cys, Trp). CO₂: Can lead to the formation of carbonic acid in the presence of moisture. | After dispensing, purge the vial headspace with an inert gas (e.g., Argon or Nitrogen) before resealing. [12] | Creates an inert environment that prevents oxidative damage and minimizes the potential for acidification from dissolved CO₂. |

| Light | UV and visible light can cause photo-degradation of aromatic residues like Trp, Tyr, and Phe. [11] | Store in amber glass vials or wrap clear vials in aluminum foil to protect from light. [11] | Prevents energy input that can initiate radical reactions and degrade sensitive amino acid side chains. |

| Physical Form | Storing in solution dramatically accelerates all degradation pathways due to increased molecular mobility. | Never store Boc-protected dipeptides in solution for long periods. Prepare solutions fresh for each use. | In the solid state, molecular mobility is severely restricted, which significantly slows down all chemical degradation reactions. [9] |

Part 3: Experimental Protocols for Stability Assessment

A robust stability testing program is essential to ensure the quality of stored Boc-protected dipeptides. This involves using validated, stability-indicating analytical methods that can separate the intact dipeptide from all potential degradation products. [10]

Primary Analytical Method: RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of peptides and their degradation products. [13] Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh a small amount of the Boc-dipeptide and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.

-

Chromatographic System:

-

Column: C18 stationary phase (e.g., 100 Å, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from low %B to high %B over 20-30 minutes to elute the parent peptide and resolve impurities.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at 210-230 nm. [13]3. Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

-

-

Identification: Use a co-injection with a reference standard to confirm the identity of the main peak. Degradation products can be identified by comparing the chromatogram to those from forced degradation studies.

Structural Confirmation: Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the intact dipeptide and to identify the mass of any degradation products, providing crucial information about the degradation pathway.

Workflow:

-

LC-MS Analysis: Couple the HPLC system directly to a mass spectrometer (e.g., ESI-QTOF).

-

Data Acquisition: Acquire mass data across the entire chromatogram.

-

Data Analysis:

-

Confirm the mass of the main peak corresponds to the expected molecular weight of the Boc-dipeptide.

-

Analyze the masses of impurity peaks. For example, a mass corresponding to the dipeptide minus 100.05 Da indicates the loss of the Boc group (C₅H₈O₂).

-

A mass corresponding to the dipeptide minus 18.01 Da could indicate DKP formation.

-

Forced Degradation Study Workflow

Forced degradation studies are essential for developing and validating a stability-indicating method. [10]They involve subjecting the dipeptide to harsh conditions to intentionally generate degradation products.

Caption: Workflow for a forced degradation study.

Conclusion

The stability of Boc-protected dipeptides in storage is not a matter of chance, but a direct consequence of understanding and controlling their chemical environment. The primary threat to their integrity is the acid-labile nature of the Boc group, which can be compromised by exposure to moisture, atmospheric CO₂, and elevated temperatures. Secondary degradation pathways, including diketopiperazine formation, hydrolysis, and oxidation, further underscore the need for stringent storage protocols.

For drug development professionals and researchers, adherence to the principles outlined in this guide—rigorous control of temperature, moisture, and atmosphere, coupled with robust analytical monitoring—is essential. By implementing these field-proven insights, scientists can ensure the long-term stability and quality of these critical synthetic intermediates, thereby safeguarding the integrity and success of their research and development endeavors.

References

- A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. (2025). Benchchem.

- Amine Protection / Deprotection. Fisher Scientific.

- tert-Butyloxycarbonyl protecting group. Wikipedia.

- Amine Protection and Deprotection. Master Organic Chemistry.

- BOC Protection and Deprotection. (2021). J&K Scientific LLC.

- Handling and Storage of Peptides - FAQ. AAPPTEC.

- Lai, M. C., & Topp, E. M. (1999). Solid-state chemical stability of proteins and peptides. Journal of Pharmaceutical Sciences, 88(5), 489-500.

- Stability and Storage of Boc-Protected Diamines: A Technical Guide. (2025). Benchchem.

- Protected Peptides: Essential Building Blocks for Research. BOC Sciences.

- Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. BOC Sciences.

- Peptide Storage & Stability: A Definitive Guide.

- Stability of the Boc Protecting Group: A Comparative Guide for Researchers. (2025). Benchchem.

- Boc-Protected Amino Groups. Organic Chemistry Portal.

- Stability-indicating methods for peptide drug analysis. (2025). AMSbiopharma.

- Peptide Stability and Potential Degradation P

- Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustr

Sources

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Solid-state chemical stability of proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]

- 11. honestpeptide.com [honestpeptide.com]

- 12. peptide.com [peptide.com]

- 13. almacgroup.com [almacgroup.com]

Boc-L-Ala-L-ala MSDS and safety data sheet information

An In-Depth Technical Guide to the Safe Handling of Boc-L-Ala-L-Ala

Introduction

N-tert-butoxycarbonyl-L-alanyl-L-alanine, commonly abbreviated as Boc-L-Ala-L-Ala, is a dipeptide derivative critical to the field of synthetic peptide chemistry.[1] Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group, which reversibly shields the N-terminal amine. This feature is instrumental in peptide synthesis, allowing for the controlled, sequential addition of amino acids to build complex peptide chains.[1] In pharmaceutical research and drug development, Boc-L-Ala-L-Ala serves as a vital building block and intermediate for creating novel peptide-based therapeutics.[1]

This guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive analysis of the safety data associated with Boc-L-Ala-L-Ala and establishes detailed protocols for its safe handling, storage, and disposal. As a Senior Application Scientist, the emphasis here is not merely on procedure, but on the scientific rationale underpinning these safety measures. It is important to note that while comprehensive safety data for the dipeptide itself is limited, the following protocols are synthesized from Material Safety Data Sheets (MSDS) of its constituent precursor, Boc-L-Alanine, and established best practices for handling similar chemical reagents. This conservative approach ensures a high margin of safety in all laboratory applications.

Section 1: Chemical and Physical Identity

A thorough understanding of a compound's properties is the foundation of its safe use. Boc-L-Ala-L-Ala is a white to off-white powder.[1] Key identifying information is summarized in the table below.

| Property | Value | Reference |

| Chemical Name | N-(tert-Butoxycarbonyl)-L-alanyl-L-alanine | [1] |

| Synonyms | Boc-L-alanyl-L-alanine | [1] |

| CAS Number | 27317-69-7 | [1] |

| Molecular Formula | C11H20N2O5 | [1][2] |

| Molecular Weight | 260.29 g/mol | [1][2] |

| Appearance | White to off-white powder | [1] |

Below is a diagram of the chemical structure of Boc-L-Ala-L-Ala.

Caption: Chemical Structure of Boc-L-Ala-L-Ala.

Section 2: Hazard Identification and Risk Assessment

While some safety data sheets for the related compound Boc-L-Alanine do not classify it as a hazardous substance under OSHA or GHS regulations, other sources indicate it may cause skin irritation, serious eye irritation, and respiratory irritation.[3][4][5][6][7] In a research context, where exposure levels and frequencies can vary, it is imperative to adopt the precautionary principle. We must assume the potential for irritation exists and implement controls accordingly. The fine powder form of this solid necessitates specific controls to mitigate the risk of inhalation and inadvertent contact.

A systematic approach to risk assessment is crucial before any handling of the material.

Caption: A five-step workflow for laboratory risk assessment.

Section 3: Safe Handling and Engineering Controls

The primary engineering control for handling powdered Boc-L-Ala-L-Ala is ventilation. The causality is direct: because the compound is a fine powder, it can be easily aerosolized during manipulation (e.g., weighing, transferring). Handling the material in a chemical fume hood or a powder containment hood prevents these airborne particles from entering the researcher's breathing zone.

Protocol: Weighing and Preparing a Solution with Boc-L-Ala-L-Ala

-

Preparation: Before retrieving the reagent, ensure the chemical fume hood is operational and the work surface is clean and decontaminated. Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) within the hood.

-

Don PPE: Put on all required Personal Protective Equipment as detailed in Section 4.

-

Retrieve Reagent: Bring the sealed container of Boc-L-Ala-L-Ala into the fume hood.

-

Transfer: Open the container inside the hood. Use a clean spatula to carefully transfer the desired amount of powder to a weigh boat on a tared balance.

-

Expert Insight: Avoid scooping aggressively. Gentle movements are key to preventing the fine powder from becoming airborne. Tap the spatula lightly on the weigh boat rather than shaking it.

-

-

Dissolution: Place the weigh boat containing the powder into the destination beaker. Carefully add the solvent, rinsing the weigh boat to ensure a complete quantitative transfer.

-

Seal and Clean: Securely close the main reagent container. Decontaminate the spatula and the work surface within the fume hood.

-

Disposal: Dispose of the used weigh boat and any contaminated wipes in a designated, sealed waste container.[8]

Section 4: Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. Its selection is non-negotiable and is directly informed by the potential hazards of irritation.

| Category | Requirement | Rationale |

| Eye Protection | Chemical safety goggles or glasses.[8] | To prevent airborne dust particles from causing serious eye irritation.[4][7][8] |

| Hand Protection | Protective gloves (e.g., Nitrile).[8] | To prevent direct skin contact and potential irritation.[4][8] |

| Body Protection | A lab coat or other protective clothing.[8] | To prevent contamination of personal clothing and minimize skin contact.[3][8] |

| Respiratory | Use in a fume hood. If ventilation is inadequate, a NIOSH-approved respirator (e.g., N95) is required.[8] | To prevent inhalation of dust, which may cause respiratory tract irritation.[4][7][8] |

The following diagram illustrates the decision-making process for selecting appropriate PPE.

Caption: A decision tree for selecting the correct PPE.

Section 5: Emergency Procedures and First Aid

In the event of an accidental exposure or spill, a rapid and informed response is critical.

First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air.[2][9] If breathing is difficult, provide respiratory support and seek immediate medical attention.[2][4]

-

Skin Contact: Remove all contaminated clothing.[2] Thoroughly wash the affected skin with soap and plenty of water.[2][9] If irritation develops or persists, seek medical attention.[3][4]

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2][9] Remove contact lenses if it is safe to do so.[2][4] Seek immediate medical attention.[2][4][9]

-

Ingestion: Wash out the mouth with water.[2][9] Never give anything by mouth to an unconscious person.[2][9] Do NOT induce vomiting.[2] Seek medical attention.[2][9]

Protocol: Small Laboratory Spill Cleanup

-

Evacuate and Alert: Ensure the immediate area is clear of personnel. Alert others in the lab.

-

Don PPE: Wear all required PPE, including respiratory protection if necessary.

-

Containment: Prevent the powder from spreading further.

-

Cleanup: Do not use dry sweeping, which can create dust. Gently cover the spill with damp paper towels to wet the powder. Carefully wipe up the material, working from the outside in. Alternatively, use a dry cleanup procedure with a soft brush and dustpan, avoiding dust generation.[3]

-

Disposal: Place all contaminated materials (paper towels, gloves, etc.) into a suitable, labeled, and sealed container for hazardous waste disposal.[8]

-

Decontaminate: Clean the spill area thoroughly with soap and water.

Section 6: Storage and Disposal

Proper storage is essential for maintaining the chemical's integrity and ensuring laboratory safety. Improper disposal can harm the environment and violate regulations.

Storage Protocol

-

Container: Keep the compound in its original, tightly sealed container to prevent moisture absorption.[3][8]

-

Conditions: Store in a cool, dry, and well-ventilated area.[3][10] Several suppliers recommend refrigerated storage between 0°C and 8°C.[1]

-

Incompatibilities: Store away from strong oxidizing agents.[3][8][11] The rationale is to prevent exothermic or otherwise hazardous reactions.

-

Segregation: Keep away from foodstuffs and animal feed.[3][6]

Disposal Protocol

All waste must be handled in accordance with local, state, and federal regulations.[3]

-

Characterization: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[5]

-

Collection: Collect surplus material and contaminated consumables in a designated, properly labeled, and sealed container.[8]

-

Disposal: Partner with a licensed disposal company.[9] Do not let the product enter drains or water courses.[2][9] One approved method may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with a scrubber.[9] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[8]

Conclusion

Boc-L-Ala-L-Ala is a valuable reagent in modern biochemical and pharmaceutical research. While it may not be classified as highly hazardous by all regulatory bodies, a responsible and scientifically-grounded approach necessitates treating it with a high degree of caution. By understanding its physical properties, recognizing the potential for irritation, and adhering to the robust engineering controls, PPE protocols, and handling procedures outlined in this guide, researchers can effectively mitigate risks. This commitment to safety ensures not only personal well-being but also the integrity and success of the scientific work being undertaken.

References

-

Qingdao Fengchen Technology and Trade Co.,Ltd. (n.d.). BOC-L-Alanine (BOC-L-ALA) BP EP USP CAS 15761-38-3. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Boc-L-Alanine. Retrieved from [Link]

-

Chemsrc. (2025, August 21). N-(tert-Butoxycarbonyl)-L-alanine. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. abmole.com [abmole.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 5. fishersci.com [fishersci.com]

- 6. carlroth.com [carlroth.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. benchchem.com [benchchem.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. BOC-L-Alanine (BOC-L-ALA) BP EP USP CAS 15761-38-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Applications of Boc-Ala-Ala-OH in Peptidomimetic Research

Introduction: Overcoming the Peptide Paradox with Peptidomimetics

Peptides are central to countless physiological processes, acting as hormones, neurotransmitters, and enzyme modulators, which makes them highly attractive therapeutic candidates.[1] However, their translation into effective drugs is often hindered by inherent limitations, including rapid degradation by proteases and poor oral bioavailability.[1][2][3][4][5] Peptidomimetic chemistry seeks to resolve this paradox by designing molecules that mimic the three-dimensional structure and function of natural peptides but are built with modified backbones or non-natural amino acids to enhance stability and drug-like properties.[3][4][5][6]

A key strategy in this field is the use of dipeptide isosteres or surrogates—small, conformationally defined units that can replace segments of a peptide sequence.[1][3] These building blocks act as scaffolds to enforce specific secondary structures, such as β-turns, which are critical for molecular recognition and biological activity.[3][6][7] Among these foundational units, N-α-(tert-butoxycarbonyl)-L-alanyl-L-alanine, or Boc-Ala-Ala-OH , serves as a versatile and indispensable tool for researchers aiming to construct structurally precise and stable peptide analogues. This guide provides an in-depth exploration of its properties, synthesis, and core applications in modern drug discovery.

Boc-Ala-Ala-OH: Profile of a Core Peptidomimetic Building Block

Boc-Ala-Ala-OH is a dipeptide derivative where the N-terminal alanine is protected by a tert-butoxycarbonyl (Boc) group.[8] This simple yet elegant structure is foundational to its utility in stepwise peptide synthesis.

The Significance of the Boc Protecting Group: The Boc group is a cornerstone of modern peptide chemistry. Its primary advantage lies in its stability to a wide range of reaction conditions used for peptide coupling, while being easily and cleanly removed under mild acidic conditions, typically with trifluoroacetic acid (TFA).[9][10][11] This differential stability is the central principle of Boc-based solid-phase peptide synthesis (SPPS), allowing for the sequential and controlled addition of amino acid or peptide fragments to a growing chain.

Physicochemical Properties: A thorough understanding of the reagent's properties is paramount for its successful application in synthesis and for ensuring the integrity of experimental outcomes.

| Property | Value | References |

| Synonyms | Boc-L-alanyl-L-alanine, N-Boc-L-alanyl-L-alanine | [8] |

| CAS Number | 27317-69-7 | [8] |

| Molecular Formula | C₁₁H₂₀N₂O₅ | [8][12] |

| Molecular Weight | 260.29 g/mol | [8][12] |

| Appearance | White to off-white powder | [8] |

| Purity | ≥ 99% (HPLC) | [8] |

| Storage Conditions | Store at 0 - 8 °C, desiccated | [8] |

Core Application: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The primary application of Boc-Ala-Ala-OH is as a building block in Boc-based SPPS. This methodology enables the efficient construction of custom peptides and peptidomimetics on a solid resin support. The general workflow is a cyclical process of deprotection, activation, and coupling.

Experimental Workflow: Boc-SPPS Cycle

The following diagram illustrates the key stages for incorporating a building block like Boc-Ala-Ala-OH onto a resin-bound peptide chain.

Caption: General workflow for Boc-SPPS.

Detailed Protocol: Incorporation of Boc-Ala-Ala-OH

This protocol provides a self-validating system for the manual coupling of Boc-Ala-Ala-OH onto a peptide-resin.

Materials:

-

Peptide-resin (e.g., PAM or Merrifield resin with pre-loaded peptide)

-

Boc-Ala-Ala-OH

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

Ninhydrin test kit

Procedure:

-

Resin Swelling:

-

Place the peptide-resin (1.0 eq) in a reaction vessel.

-

Add DCM (10-15 mL per gram of resin) and agitate gently for 30 minutes.[9]

-

Drain the DCM.

-

-

N-α-Boc Deprotection:

-

Causality: This step uses a moderately strong acid (TFA) to selectively cleave the acid-labile Boc group, exposing the N-terminal amine for the next coupling reaction.[9]

-

Add a solution of 25-50% TFA in DCM to the resin.

-

Agitate for 30 minutes at room temperature.

-

Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by DMF (3x).

-

-

Neutralization:

-

Causality: The deprotected amine is present as a TFA salt, which is unreactive. A non-nucleophilic organic base like DIEA is required to neutralize the salt to the free amine without causing side reactions.[9]

-

Add a solution of 5-10% DIEA in DCM to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution and wash the resin with DCM (3x) and DMF (2x).

-

-

Activation and Coupling:

-

Causality: The carboxylic acid of Boc-Ala-Ala-OH is not reactive enough to form an amide bond efficiently. An activating agent like HBTU rapidly converts it into a highly reactive O-acylisourea intermediate, which readily couples with the free amine on the resin.[9]

-

In a separate vial, dissolve Boc-Ala-Ala-OH (3.0 eq relative to resin loading) and HBTU (3.0 eq) in DMF.

-

Add DIEA (6.0 eq) to the solution to begin pre-activation. Agitate for 2-5 minutes.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate for 1-2 hours at room temperature.[9]

-

-

Monitoring and Validation:

-

Trustworthiness: The protocol's success is validated at this stage. A qualitative ninhydrin test confirms the absence of primary amines.

-

Take a small sample of resin beads and wash them thoroughly.

-

Perform a ninhydrin test. A negative result (yellow/colorless beads) indicates complete coupling. A positive result (blue beads) indicates incomplete reaction, and the coupling step (Step 4) should be repeated.[9]

-

-

Washing:

-

Once coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle or final cleavage.

-

Application in Conformational Design: The β-Turn Mimetic

Beyond serving as a simple spacer, the Ala-Ala dipeptide unit is a powerful tool for conformational control. In many biologically active peptides, function is dictated by a specific three-dimensional shape, often involving reverse turns like the β-turn.[3]

By incorporating a dipeptide unit like Boc-Ala-Ala-OH, which has a natural propensity to form turn-like structures, chemists can introduce a "conformational lock." This pre-organizes the peptide backbone, reducing its flexibility and stabilizing the bioactive conformation.[3][7] This strategy is particularly effective in the design of cyclic peptides, where the dipeptide can serve as the cornerstone of a β-turn, facilitating efficient cyclization and leading to analogues with enhanced receptor affinity and selectivity.[7]

Caption: Ala-Ala dipeptide as a β-turn scaffold.

Synthesis and Characterization of Boc-Ala-Ala-OH

While commercially available, an in-house synthesis of Boc-Ala-Ala-OH or its analogues may be required. The following protocol is based on established solution-phase methods.

Protocol: Synthesis of Boc-Ala-Ala-OH

This procedure involves the coupling of an activated Boc-L-alanine with L-alanine.[13]

Materials:

-

Boc-Ala-OSu (N-(tert-Butoxycarbonyl)-L-alanine N-hydroxysuccinimide ester)

-

L-Alanine

-

Triton B (Benzyltrimethylammonium hydroxide, 40% in methanol)

-

N,N-Dimethylformamide (DMF)

-

N-Methylmorpholine (NMM)

-

Ethyl acetate (EtOAc)

-

Petroleum ether

-

10% Acetic acid (HOAc)

-